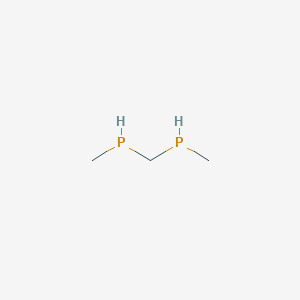
Methylenebis(methylphosphane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylenebis(methylphosphane) is an organophosphorus compound characterized by the presence of two methylphosphane groups connected by a methylene bridge. This compound is of significant interest in various fields of chemistry due to its unique structural and reactive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methylenebis(methylphosphane) can be synthesized through several methods. One common approach involves the reaction of methylphosphane with formaldehyde under controlled conditions. The reaction typically requires a catalyst to facilitate the formation of the methylene bridge between the two methylphosphane groups.
Industrial Production Methods: In an industrial setting, the production of methylenebis(methylphosphane) often involves large-scale reactions using similar principles as the laboratory synthesis. The process may include additional steps for purification and stabilization of the compound to ensure its suitability for various applications.
Análisis De Reacciones Químicas
Types of Reactions: Methylenebis(methylphosphane) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.
Substitution: Methylenebis(methylphosphane) can participate in substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various halides and alkylating agents can be employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can produce different phosphine derivatives.
Aplicaciones Científicas De Investigación
Methylenebis(methylphosphane) has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: Methylenebis(methylphosphane) is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of methylenebis(methylphosphane) involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in coordination complexes. This interaction can influence the reactivity and stability of the metal center, leading to various catalytic and chemical transformations.
Comparación Con Compuestos Similares
Methylenebis(methylphosphane) can be compared with other similar organophosphorus compounds, such as:
Methylphosphine: A simpler compound with a single phosphine group.
Dimethylphosphine: Contains two methyl groups attached to a single phosphine.
Methylenebis(diphenylphosphane): Similar structure but with phenyl groups instead of methyl groups.
Uniqueness: Methylenebis(methylphosphane) is unique due to its methylene bridge connecting two methylphosphane groups, which imparts distinct chemical and physical properties compared to its simpler counterparts.
Propiedades
Número CAS |
90587-04-5 |
|---|---|
Fórmula molecular |
C3H10P2 |
Peso molecular |
108.06 g/mol |
Nombre IUPAC |
methyl(methylphosphanylmethyl)phosphane |
InChI |
InChI=1S/C3H10P2/c1-4-3-5-2/h4-5H,3H2,1-2H3 |
Clave InChI |
DDWDTUMUNLGBMN-UHFFFAOYSA-N |
SMILES canónico |
CPCPC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Acetyl-4-(4-chlorophenyl)-1H-indeno[1,2-b]pyridine-2,5-dione](/img/structure/B14367861.png)
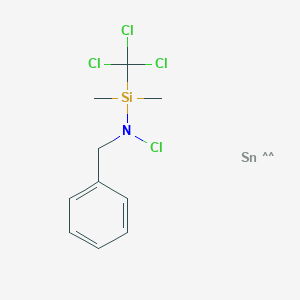
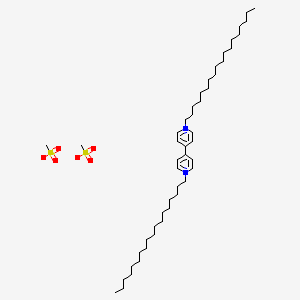
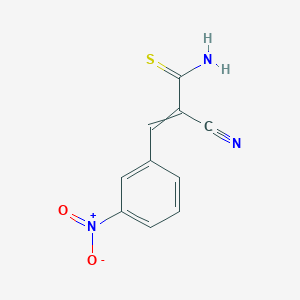

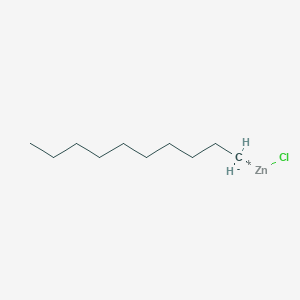
![N-[1-(2-Chlorophenyl)ethyl]-N'-(2-phenylbutan-2-yl)-N-propylurea](/img/structure/B14367894.png)
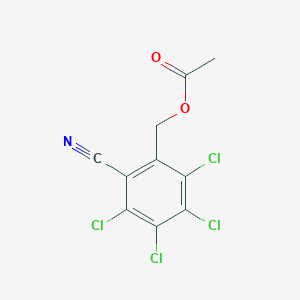
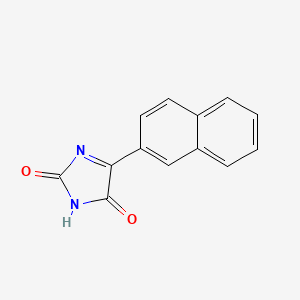
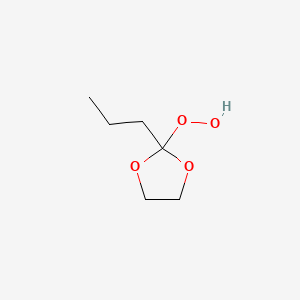
![Butyl 4-[4-(4-butoxy-4-oxobut-2-enoyl)-3-methylpiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B14367931.png)
![(3Z)-3-[(2-Methylbutan-2-yl)imino]-2-benzofuran-1(3H)-one](/img/structure/B14367934.png)
![Methyl 3,6,6-trimethyl-5-(methylcarbamoyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B14367935.png)
![Benzyl [4-(3-oxobutyl)phenyl]carbamate](/img/structure/B14367945.png)
